molecular formula C9H19ClO2 B098960 2-Propanol, 1-chloro-3-(hexyloxy)- CAS No. 16224-24-1

2-Propanol, 1-chloro-3-(hexyloxy)-

Cat. No. B098960
CAS RN: 16224-24-1
M. Wt: 194.7 g/mol
InChI Key: DNZUNVIOUMBUHF-UHFFFAOYSA-N
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Description

2-Propanol, 1-chloro-3-(hexyloxy)-, also known as 2-Propanol, 1-chloro-3-hexyloxy, is a colorless, flammable liquid with a sweet odor. It is a derivative of propanol and is commonly used as a solvent in organic synthesis. It is also used as a reagent in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is a versatile chemical that has a variety of applications in research and industry.

Scientific Research Applications

Surface Chemistry and Catalysis

The study by Zhao, Deng, and Zaera (2010) explores the thermal chemistry of 1-chloro-2-methyl-2-propanol on a Ni(100) surface, revealing the formation of oxametallacycle surface intermediates. This process involves the sequential scission of C−Cl and O−H bonds, leading to various reaction pathways including cyclization, hydrogenation, and dehydration reactions. This research highlights the potential of using 1-chloro-2-methyl-2-propanol in catalysis and surface chemistry applications, particularly in the enhancement of tert-butyl alcohol production and the understanding of surface-mediated chemical transformations (Zhao, Deng, & Zaera, 2010).

Biocatalysis and Asymmetric Synthesis

Choi et al. (2010) demonstrate the use of Saccharomyces cerevisiae reductase for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in the synthesis of antidepressant drugs. This research showcases the potential of microbial reductases in the enantioselective synthesis of pharmaceutically relevant compounds, offering a high level of activity and selectivity for the (S)-alcohol product. The findings provide a foundation for utilizing biocatalytic approaches in the synthesis of chiral alcohols with high enantioselectivity (Choi et al., 2010).

Intermolecular Association Studies

Research by Singh and Vij (1976) on the intermolecular association of alcohols in benzene solutions, including 1-propanol variants, offers insights into the dipole moments and molecular associations in solution. This study contributes to the understanding of the physical chemistry of alcohol interactions, with implications for solvent-solute interactions and the design of solvent systems for various applications (Singh & Vij, 1976).

Enantioselective Acylation

Miyazawa et al. (2001) investigated the enantioselective acylation of 2-(substituted phenoxy)-1-propanols using Achromobacter sp. lipase, demonstrating moderate to good enantioselectivity. This research illustrates the utility of enzymatic methods in the resolution of primary alcohols, highlighting the versatility of biocatalysis in producing enantiomerically enriched compounds for pharmaceutical applications (Miyazawa et al., 2001).

Synthetic Chemistry

Kunikazu and Kondo (1990) discuss the one-pot preparation of 1,2-diacetoxy-2-propene, a precursor of 1-acetoxy-3-chloro-2-propanone, showcasing a method for efficiently generating intermediates for further chemical synthesis. This work exemplifies the importance of innovative synthetic routes in the development of new chemical entities and their precursors, facilitating advancements in synthetic organic chemistry (Kunikazu & Kondo, 1990).

properties

IUPAC Name

1-chloro-3-hexoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19ClO2/c1-2-3-4-5-6-12-8-9(11)7-10/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZUNVIOUMBUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884877
Record name 2-Propanol, 1-chloro-3-(hexyloxy)-
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Molecular Weight

194.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propanol, 1-chloro-3-(hexyloxy)-

CAS RN

16224-24-1
Record name 1-Chloro-3-(hexyloxy)-2-propanol
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Record name 2-Propanol, 1-chloro-3-(hexyloxy)-
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Record name 2-Propanol, 1-chloro-3-(hexyloxy)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propanol, 1-chloro-3-(hexyloxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-3-(hexyloxy)propan-2-ol
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